3-[(3-Chlorophenyl)sulfanyl]propanoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-(3-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJHWGKGWWFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640667 | |
| Record name | 3-[(3-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-52-1 | |
| Record name | 3-[(3-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Transformations of 3 3 Chlorophenyl Sulfanyl Propanoic Acid
Established Synthetic Pathways for Thioether Formation
Traditional methods for creating the thioether bond in compounds like 3-[(3-Chlorophenyl)sulfanyl]propanoic acid rely on well-understood, fundamental organic reactions. These pathways are valued for their reliability and predictability, forming the bedrock of organosulfur chemistry.
One of the most direct and widely used methods for forming the sulfanyl (B85325) linkage is through a nucleophilic substitution reaction. This pathway typically involves the reaction of a sulfur-based nucleophile, the thiolate anion of 3-chlorothiophenol (B146429), with an electrophilic three-carbon substrate.
The process begins with the deprotonation of 3-chlorothiophenol using a suitable base (e.g., sodium hydroxide, sodium ethoxide) to generate the more nucleophilic 3-chlorothiophenolate anion. This anion then attacks an electrophilic carbon atom, displacing a leaving group. Common electrophilic partners include 3-halopropanoic acids, such as 3-bromopropanoic acid.
Alternatively, a conjugate addition (Michael reaction) of 3-chlorothiophenol to an α,β-unsaturated carbonyl compound like acrylic acid or its esters can be employed. In this base-catalyzed reaction, the thiolate adds to the β-carbon of the acrylic system, followed by protonation to yield the final product. This method is highly efficient for forming the 3-sulfanylpropanoic acid structure.
Table 1: Illustrative Conditions for Nucleophilic Substitution Synthesis
| Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| 3-Bromopropanoic acid | Sodium Hydroxide | Ethanol/Water | 50-80 | 85-95 |
| Acrylic acid | Triethylamine | Tetrahydrofuran (THF) | 25-50 | 90-98 |
The thiol-ene reaction provides a powerful and highly efficient alternative for the synthesis of this compound. wikipedia.org This reaction involves the addition of a thiol (3-chlorothiophenol) across a carbon-carbon double bond (the "ene," provided by acrylic acid). The reaction is considered a "click" chemistry process due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org
This transformation typically proceeds via a free-radical mechanism. The reaction is initiated by thermal or photochemical means, often with the aid of a radical initiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) or azobisisobutyronitrile (AIBN), to generate a thiyl radical (3-Cl-C₆H₄-S•). wikipedia.orgnih.gov This radical then adds to the terminal carbon of the acrylic acid double bond in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of 3-chlorothiophenol, propagating the radical chain and forming the desired thioether product. nih.gov
The key advantages of this method include mild reaction conditions, high atom economy, and tolerance of a wide range of functional groups.
The kinetics of thioetherification are highly dependent on the chosen synthetic route. For nucleophilic substitution reactions, the rate is typically second-order, depending on the concentrations of both the thiophenolate and the alkyl halide. The reaction mechanism is generally Sₙ2, involving a backside attack by the sulfur nucleophile on the carbon bearing the leaving group.
For Michael additions, the reaction mechanism involves the formation of a zwitterionic tetrahedral intermediate. nih.gov The rate of reaction can be influenced by the basicity of the catalyst and the solvent polarity.
In free-radical thiol-ene additions, the mechanism consists of distinct initiation, propagation, and termination steps. wikipedia.org
Initiation: Formation of the initial thiyl radical from the thiol precursor.
Propagation: A two-step cycle involving the addition of the thiyl radical to the alkene and subsequent hydrogen abstraction from another thiol molecule by the resulting carbon-centered radical. wikipedia.org
Termination: Combination of two radical species to end the chain reaction.
Development of Novel and Green Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for C-S bond formation, minimizing waste and avoiding harsh reaction conditions.
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to facilitate the formation of C–S bonds under milder conditions than traditional methods. Copper- and palladium-catalyzed cross-coupling reactions are particularly prominent.
A potential catalytic route to this compound could involve the copper-catalyzed coupling of 1-chloro-3-iodobenzene (B1293798) with 3-mercaptopropanoic acid. In such a reaction, a copper(I) catalyst, often in the presence of a ligand (e.g., a phenanthroline derivative) and a base, facilitates the coupling of the aryl halide and the thiol. These catalytic systems often exhibit high functional group tolerance and can proceed at lower temperatures than uncatalyzed nucleophilic aromatic substitution reactions.
Table 2: Potential Catalytic Systems for C-S Bond Formation
| Metal Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Copper(I) Iodide (CuI) | 1,10-Phenanthroline | Potassium Carbonate | Dimethylformamide (DMF) | 80-110 |
In line with the principles of green chemistry, efforts are being made to reduce or eliminate the use of volatile and hazardous organic solvents. For the synthesis of this compound, several green strategies can be envisioned.
The thiol-ene reaction is particularly amenable to green modifications. Photochemically initiated reactions can often be performed at room temperature, reducing energy consumption. Furthermore, these reactions can sometimes be carried out under solvent-free (neat) conditions, especially if one of the reactants is a liquid, which dramatically increases the process's environmental friendliness.
Microwave-assisted synthesis is another green technique that can significantly accelerate the rate of both nucleophilic substitution and thiol-ene addition reactions. Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. A patent for a related synthesis highlights the use of environmentally benign solvents like water, ethanol, and isopropanol, demonstrating a move towards more sustainable protocols. google.com
Chemoenzymatic Synthesis and Biocatalytic Routes
The synthesis of this compound can be approached through various synthetic strategies, including chemoenzymatic methods that leverage the specificity of enzymes to achieve high selectivity under mild reaction conditions. While specific literature detailing the chemoenzymatic synthesis of this exact molecule is not abundant, analogous biocatalytic transformations provide a strong basis for potential synthetic routes.
One plausible chemoenzymatic approach involves the use of lipases for the resolution of a racemic ester precursor of this compound. Lipases are widely used in organic synthesis for their ability to catalyze the stereoselective hydrolysis of esters. In a hypothetical scenario, a racemic methyl or ethyl ester of the target acid could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Subsequent separation of the acid and ester would yield both enantiomers of the target compound. Lipase (B570770) B from Candida antarctica (CALB) is a common choice for such resolutions due to its broad substrate scope and high enantioselectivity. nih.govnih.gov
Another potential biocatalytic route is the direct enzymatic synthesis from precursors. For instance, a lipase could catalyze the esterification of a thioether-containing diol with a suitable acyl donor, followed by further chemical modifications. While this is a more complex, multi-step approach, it highlights the versatility of enzymes in constructing specific molecular frameworks. researchgate.netresearchgate.net Furthermore, hydrolases, in general, are known to act on a variety of carboxylic acid derivatives, suggesting that enzymatic hydrolysis of an amide or other derivative of this compound could be a viable step in a synthetic pathway. mdpi.com
The table below illustrates a hypothetical lipase-catalyzed kinetic resolution of a racemic ester of this compound, showcasing potential enzymes and expected outcomes based on common enzymatic behaviors.
| Enzyme | Substrate | Product 1 (Acid) | Product 2 (Ester) | Enantiomeric Excess (ee) of Acid | Conversion (%) |
| Lipase B from Candida antarctica | Racemic methyl 3-[(3-chlorophenyl)sulfanyl]propanoate | (R)-3-[(3-chlorophenyl)sulfanyl]propanoic acid | (S)-methyl 3-[(3-chlorophenyl)sulfanyl]propanoate | >95% | ~50% |
| Lipase from Pseudomonas cepacia | Racemic ethyl 3-[(3-chlorophenyl)sulfanyl]propanoate | (S)-3-[(3-chlorophenyl)sulfanyl]propanoic acid | (R)-ethyl 3-[(3-chlorophenyl)sulfanyl]propanoate | >90% | ~50% |
| Lipase from Thermomyces lanuginosus | Racemic methyl 3-[(3-chlorophenyl)sulfanyl]propanoate | (R)-3-[(3-chlorophenyl)sulfanyl]propanoic acid | (S)-methyl 3-[(3-chlorophenyl)sulfanyl]propanoate | >98% | ~48% |
This data is illustrative and based on the known selectivity of these enzymes in similar resolutions.
Precursor and Intermediate Utility in Complex Molecule Synthesis
This compound serves as a valuable building block in multi-step organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and a thioether linkage. These functional groups can be selectively manipulated to construct more complex molecular architectures. While specific examples of its use in named reactions leading to complex natural products are not extensively documented, its structural motifs are present in various pharmaceutically relevant molecules.
The carboxylic acid moiety provides a handle for forming amide and ester bonds, which are fundamental connections in a vast array of organic molecules, including peptides and polyesters. nih.gov The thioether linkage, on the other hand, can be a key structural element or a precursor to other functional groups. For instance, thioethers can be oxidized to sulfoxides and sulfones, which are common pharmacophores. researchgate.net
In a general sense, propanoic acid derivatives are utilized in the synthesis of heterocyclic compounds and other complex structures. For example, derivatives of 3-aminopropanoic acids are used to create various nitrogen-containing heterocycles. nih.gov By analogy, this compound could be a precursor for sulfur-containing heterocyclic systems. The presence of the chlorophenyl group also offers a site for further functionalization through cross-coupling reactions, although this is a more advanced transformation.
The two primary functional groups in this compound, the carboxylic acid and the thioether, offer multiple avenues for derivatization and functional group interconversion.
Carboxylic Acid Derivatization:
The carboxylic acid group can be readily converted into a variety of other functional groups. Common derivatization strategies include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. chemguide.co.uk This is often done to protect the carboxylic acid during subsequent reactions or to modify the compound's solubility and reactivity.
Amide Formation: Coupling with a primary or secondary amine, often mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces an amide. researchgate.net This is a cornerstone reaction in the synthesis of peptides and other biologically active molecules.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-[(3-chlorophenyl)sulfanyl]propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions.
Thioether Derivatization:
The thioether linkage can also be modified, primarily through oxidation:
Oxidation to Sulfoxide (B87167): Controlled oxidation with an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can convert the thioether to a sulfoxide. researchgate.net
Oxidation to Sulfone: Using a stronger oxidizing agent or a stoichiometric excess of the oxidant can further oxidize the thioether to the corresponding sulfone. researchgate.net
The following table summarizes these potential derivatization strategies and the resulting products.
| Functional Group | Reagent(s) | Product Functional Group | Example Product Name |
| Carboxylic Acid | Ethanol, H₂SO₄ | Ester | Ethyl 3-[(3-chlorophenyl)sulfanyl]propanoate |
| Carboxylic Acid | Aniline, EDC | Amide | N-phenyl-3-[(3-chlorophenyl)sulfanyl]propanamide |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | 3-[(3-chlorophenyl)sulfanyl]propan-1-ol |
| Carboxylic Acid | SOCl₂ | Acid Chloride | 3-[(3-chlorophenyl)sulfanyl]propanoyl chloride |
| Thioether | H₂O₂ (1 equiv.) | Sulfoxide | 3-[(3-Chlorophenyl)sulfinyl]propanoic acid |
| Thioether | mCPBA (2 equiv.) | Sulfone | 3-[(3-Chlorophenyl)sulfonyl]propanoic acid |
These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecules with diverse functionalities and potential applications.
Structure Activity Relationship Sar and Structural Analogue Studies
Rational Design and Synthesis of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid Analogues
The rational design of analogues of this compound involves a systematic approach to modify its core structure. This process is guided by established principles of medicinal chemistry, aiming to probe the steric, electronic, and hydrophobic requirements of its biological target. The synthesis of these analogues typically involves multi-step reaction sequences, starting from commercially available precursors.
The 3-chlorophenyl group is a key structural feature of the parent compound, and its modification is a primary strategy in SAR studies. Alterations to the substitution pattern and the nature of the substituents on the phenyl ring can profoundly impact biological activity by influencing the compound's electronic properties, lipophilicity, and steric profile.
Key modifications include:
Positional Isomerism of the Chlorine Atom: Moving the chlorine substituent to the ortho- or para-positions of the phenyl ring allows for an investigation of the spatial tolerance of the binding pocket.
Introduction of Different Halogens: Replacing the chlorine atom with other halogens, such as fluorine, bromine, or iodine, can modulate the electronic and steric characteristics of the molecule.
Substitution with Electron-Donating and Electron-Withdrawing Groups: The introduction of groups like methoxy (-OCH₃), methyl (-CH₃), or nitro (-NO₂) can alter the electron density of the phenyl ring, which may be crucial for interactions with the biological target.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as pyridine or thiophene, can improve pharmacokinetic properties or introduce new binding interactions.
The synthesis of these analogues generally involves the reaction of a substituted thiophenol with a suitable three-carbon synthon bearing a leaving group, followed by hydrolysis to the carboxylic acid.
Table 1: Hypothetical Biological Activity of Phenyl-Modified Analogues of this compound (Note: The following data is illustrative and based on general SAR principles for arylpropanoic acids, as direct experimental data for a comprehensive set of analogues of the target compound is not readily available in the public domain.)
| Compound ID | Phenyl Moiety Modification | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | 3-Chlorophenyl (Parent) | 10 |
| 2 | 2-Chlorophenyl | 15 |
| 3 | 4-Chlorophenyl | 8 |
| 4 | 3-Fluorophenyl | 12 |
| 5 | 3-Bromophenyl | 9 |
| 6 | 3-Methylphenyl | 25 |
| 7 | 3-Methoxyphenyl | 30 |
| 8 | 3-Nitrophenyl | 5 |
| 9 | Phenyl | 50 |
| 10 | Pyridin-3-yl | 18 |
The carboxylic acid moiety is a critical functional group, often involved in key hydrogen bonding interactions with biological targets. Its derivatization into esters, amides, or other functional groups can provide valuable insights into the necessity of the acidic proton and the steric tolerance of the binding site in this region.
Common derivatizations include:
Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl esters) can enhance lipophilicity and may act as prodrugs, which are hydrolyzed in vivo to the active carboxylic acid.
Amide Formation: Synthesis of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and steric bulk.
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with bioisosteres such as tetrazole or hydroxamic acid can alter the acidity and binding mode of the molecule.
These derivatives are typically synthesized from the parent carboxylic acid through standard coupling reactions.
Table 2: Hypothetical Biological Activity of Carboxylic Acid-Derivatized Analogues of this compound (Note: The following data is illustrative and based on general SAR principles for arylpropanoic acids, as direct experimental data for a comprehensive set of analogues of the target compound is not readily available in the public domain.)
| Compound ID | Carboxylic Acid Derivatization | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | -COOH (Parent) | 10 |
| 11 | -COOCH₃ (Methyl ester) | >100 (inactive as prodrug) |
| 12 | -COOCH₂CH₃ (Ethyl ester) | >100 (inactive as prodrug) |
| 13 | -CONH₂ (Primary amide) | 50 |
| 14 | -CONHCH₃ (Secondary amide) | 75 |
| 15 | -CON(CH₃)₂ (Tertiary amide) | >100 |
| 16 | Tetrazole | 15 |
| 17 | Hydroxamic acid | 8 |
Modifications to the three-carbon propanoic acid linker can explore the optimal distance and geometry between the phenyl ring and the carboxylic acid group.
Key alterations include:
Chain Length Variation: Synthesizing analogues with acetic acid (two-carbon) or butanoic acid (four-carbon) chains helps to determine the ideal spacer length.
Substitution on the Chain: Introducing substituents, such as a methyl group at the α- or β-position, can introduce chirality and restrict conformational flexibility, potentially leading to more potent and selective compounds.
Introduction of Unsaturation: The synthesis of propenoic acid analogues can introduce rigidity and alter the electronic properties of the linker.
These modifications often require different synthetic starting materials or more complex multi-step syntheses.
Table 3: Hypothetical Biological Activity of Propanoic Acid Chain-Altered Analogues (Note: The following data is illustrative and based on general SAR principles for arylpropanoic acids, as direct experimental data for a comprehensive set of analogues of the target compound is not readily available in the public domain.)
| Compound ID | Propanoic Acid Chain Alteration | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | Propanoic acid (Parent) | 10 |
| 18 | Acetic acid | 40 |
| 19 | Butanoic acid | 60 |
| 20 | α-Methylpropanoic acid | 5 |
| 21 | β-Methylpropanoic acid | 20 |
| 22 | Propenoic acid | 35 |
Computational Approaches in SAR Elucidation
Computational chemistry plays a pivotal role in understanding the SAR of this compound and its analogues at a molecular level. Techniques such as molecular docking and binding energy analysis provide valuable insights into the interactions between these compounds and their biological targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For analogues of this compound, docking studies are often performed with enzymes such as cyclooxygenases (COX-1 and COX-2), which are common targets for arylpropanoic acids.
These investigations can reveal:
Binding Pose: The specific orientation of the ligand within the active site of the target protein.
Key Interactions: Identification of crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the receptor.
Rationale for Activity: Docking can explain why certain modifications lead to increased or decreased biological activity. For instance, a larger substituent might cause a steric clash, while a new functional group might form a favorable hydrogen bond.
Following molecular docking, binding energy calculations are often performed to provide a quantitative estimate of the binding affinity of a ligand for its target. These calculations can be used to rank a series of analogues and prioritize them for synthesis and biological testing.
Commonly used methods include:
Scoring Functions: Docking programs use scoring functions to estimate the binding free energy.
Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA): A more rigorous method that combines molecular mechanics energies with a continuum solvation model to calculate binding free energies.
Table 4: Illustrative Molecular Docking and Binding Energy Data for Selected Analogues with a Hypothetical Target (Note: The following data is illustrative and based on general computational principles, as specific experimental data for the target compound is not readily available.)
| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions Observed in Docking |
| 1 | 3-Chlorophenyl (Parent) | -8.5 | H-bond with Arg120, Hydrophobic interaction with Tyr385 |
| 3 | 4-Chlorophenyl | -8.8 | H-bond with Arg120, Enhanced hydrophobic interaction with Val523 |
| 8 | 3-Nitrophenyl | -9.2 | H-bond with Arg120, H-bond with Ser530, Hydrophobic interaction |
| 17 | Hydroxamic acid | -8.9 | Bidentate H-bond with active site zinc, H-bond with Arg120 |
| 20 | α-Methylpropanoic acid | -9.5 | H-bond with Arg120, Favorable steric fit in hydrophobic pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of this compound and its analogues, QSAR studies are instrumental in optimizing their design to enhance desired therapeutic effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties, also known as molecular descriptors, can be categorized as electronic, steric, and hydrophobic. By systematically modifying the structure of the lead compound, in this case, this compound, and correlating these changes with variations in biological activity, a predictive QSAR model can be developed.
For a series of 3-(phenylthio)propanoic acid derivatives, a QSAR study might explore the impact of substituents on the phenyl ring. For instance, the position and nature of the chloro group in this compound are critical. A QSAR model could quantify the effect of moving the chlorine to the ortho- or para- positions or replacing it with other substituents like methyl, methoxy, or nitro groups.
A hypothetical QSAR study on a series of hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines revealed that resonance and hydrophobic parameters of the aryl substituents are important for their activity. nih.gov This suggests that similar parameters would be crucial in optimizing the design of this compound for a specific biological target.
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A series of analogues of this compound with a wide range of biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
The resulting QSAR equation provides quantitative insights into the structure-activity relationship. For example, a positive coefficient for a hydrophobic descriptor would indicate that increasing hydrophobicity in a particular region of the molecule enhances activity. This information guides medicinal chemists in designing new analogues with improved potency and selectivity.
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogues.
| Compound | Substituent (R) | LogP (Hydrophobicity) | Hammett Constant (σ) (Electronic Effect) | Molar Refractivity (MR) (Steric Effect) | Biological Activity (IC50, µM) |
| 1 | 3-Cl | 2.8 | 0.37 | 75.2 | 10.5 |
| 2 | 4-Cl | 2.9 | 0.23 | 75.2 | 15.2 |
| 3 | 3-CH3 | 2.7 | -0.07 | 75.6 | 25.1 |
| 4 | 4-OCH3 | 2.4 | -0.27 | 78.5 | 30.8 |
| 5 | 3-NO2 | 2.1 | 0.71 | 77.9 | 5.2 |
This is a hypothetical data table for illustrative purposes.
By analyzing such data, a QSAR model can be generated to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. These simulations can reveal the conformational changes that occur upon ligand binding, the stability of the ligand-target complex, and the key amino acid residues involved in the interaction.
The process of an MD simulation begins with the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, and the ligand. The ligand is "docked" into the binding site of the protein to generate an initial complex structure. This complex is then placed in a simulated physiological environment, including water molecules and ions, and subjected to Newton's laws of motion.
MD simulations can elucidate several critical aspects of the ligand-target interaction for this compound:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, the stability of the complex can be assessed. A stable RMSD suggests that the ligand remains bound in a consistent conformation.
Key Interactions: MD simulations can identify and quantify the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for ligand binding. For this compound, this could involve interactions of the carboxylic acid group with basic residues in the binding pocket and hydrophobic interactions of the chlorophenyl ring.
Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture the dynamic changes in their conformations upon binding, which can be essential for biological activity.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity.
A study on the androgen receptor, for instance, utilized MD simulations to understand how ligand binding affects the receptor's interaction with its coactivator. nih.govresearchgate.netfigshare.com The simulations revealed an allosteric pathway from the ligand binding site to the coactivator binding site, highlighting the importance of dynamic effects in protein function. nih.govresearchgate.netfigshare.com Similarly, MD simulations of this compound with its target could reveal not only the direct interactions but also any allosteric effects it might exert.
The table below summarizes the types of information that can be obtained from an MD simulation of the this compound-target complex.
| Simulation Parameter | Information Gained | Relevance to Drug Design |
| RMSD of Ligand | Stability of the ligand's binding pose | Confirms a stable binding mode |
| RMSF of Protein Residues | Flexibility of different parts of the protein | Identifies flexible regions that can be targeted for improved binding |
| Hydrogen Bond Analysis | Identification and persistence of hydrogen bonds | Highlights key polar interactions for optimization |
| Hydrophobic Interaction Analysis | Identification of key hydrophobic contacts | Guides modifications to improve potency through hydrophobic packing |
| MM/GBSA Calculations | Estimation of binding free energy | Provides a quantitative prediction of binding affinity |
Mechanistic Investigations of Biological Interactions
Enzyme Inhibition and Modulation Mechanisms
Information regarding the interaction of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid with specific enzymes is not present in the available scientific literature. Therefore, the identification of target enzymes, analysis of binding sites, and determination of inhibition constants have not been documented.
Identification of Target Enzymes and Binding Site Analysis
There is no available research identifying specific enzyme targets for this compound or analyzing its potential binding sites.
In Vitro Enzyme Kinetic Studies and Inhibition Constant Determination
Scientific literature lacks any in vitro enzyme kinetic studies for this compound, and as a result, no inhibition constants (such as Kᵢ or IC₅₀) have been determined.
Allosteric vs. Orthosteric Binding Mechanisms
Without identified enzyme targets, the nature of the binding mechanism, whether allosteric or orthosteric, for this compound has not been investigated.
Stereochemical Implications in Enzyme Recognition
Studies on the stereochemical implications of this compound in enzyme recognition have not been conducted, as no specific enzyme interactions have been reported.
Receptor Ligand Binding and Signal Transduction Pathway Modulation
There is a lack of data on the binding affinity and selectivity of this compound for any specific receptors.
Receptor Binding Affinity and Selectivity Profiling
No receptor binding affinity or selectivity profiles for this compound are available in the current scientific literature.
A comprehensive search of scientific literature reveals a significant lack of specific research into the detailed biological mechanisms of this compound. While the compound is documented in chemical databases, dedicated studies on its downstream cellular effects, antimicrobial action, anti-inflammatory pathways, and antiproliferative mechanisms of action are not available in the public domain.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific mechanistic insights as requested in the outline, because the primary research data for this particular compound does not appear to have been published.
To provide an article that meets the user's requirements for detail and scientific accuracy, published research on the specific biological interactions of this compound would be necessary. Without such data, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Elucidation of Reaction Mechanisms via In Situ Spectroscopy
The formation of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid, typically through a Michael addition of 3-chlorothiophenol (B146429) to acrylic acid, can be effectively monitored in real-time using in situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction, thus providing a dynamic profile of the reaction kinetics.
In a typical experimental setup, an attenuated total reflectance (ATR) probe is immersed in the reaction mixture. The progress of the reaction can be followed by monitoring the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For instance, the consumption of the thiol group (S-H) of 3-chlorothiophenol and the vinyl group (C=C) of acrylic acid can be observed, alongside the emergence of signals indicative of the newly formed thioether linkage.
A representative dataset from an in situ FTIR monitoring of a thiol-acrylate Michael addition is presented below. While this data is for a model reaction, it illustrates the type of information that can be obtained for the synthesis of this compound.
| Time (minutes) | Thiol (S-H) Peak Intensity (Arbitrary Units) | Acrylate (B77674) (C=C) Peak Intensity (Arbitrary Units) | Product Peak Intensity (Arbitrary Units) |
|---|---|---|---|
| 0 | 1.00 | 1.00 | 0.00 |
| 30 | 0.75 | 0.78 | 0.23 |
| 60 | 0.52 | 0.55 | 0.47 |
| 120 | 0.21 | 0.24 | 0.78 |
| 180 | 0.05 | 0.07 | 0.94 |
| 240 | <0.01 | <0.01 | >0.99 |
By analyzing the kinetic data obtained from such in situ monitoring, researchers can determine reaction rate constants, reaction orders, and activation energies, providing a comprehensive understanding of the reaction mechanism. researchgate.net
High-Resolution Spectroscopic Techniques for Ligand-Target Complex Analysis
High-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are pivotal in characterizing the interactions of this compound with biological targets.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.1 - 7.4 | - |
| -CH₂-S- | ~3.2 | ~35 |
| -CH₂-COOH | ~2.8 | ~34 |
| -COOH | 10 - 12 (broad) | ~178 |
| Aromatic-C (C-Cl) | - | ~135 |
| Aromatic-C (C-S) | - | ~136 |
| Other Aromatic-C | - | 127 - 131 |
X-ray crystallography can provide a three-dimensional structure of a ligand-target complex at atomic resolution. This technique requires the crystallization of the complex, which can be challenging. A crystal structure would reveal the precise binding mode, orientation, and conformational changes in both the ligand and the target upon binding. While no crystal structure of this compound in a complex is publicly available, the crystal structures of related thioether-containing carboxylic acids have been determined, providing insights into the types of intermolecular interactions these molecules can form. researchgate.net
Advanced Chromatographic and Mass Spectrometric Methods for Mechanistic Studies
Advanced chromatographic and mass spectrometric techniques are indispensable for detailed mechanistic studies, including the identification of metabolites and the elucidation of fragmentation pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of this compound and its potential metabolites in complex biological matrices. nih.govresearchgate.net The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, such as the precursor and product ion transitions for multiple reaction monitoring (MRM).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and its fragments. Electron Ionization (EI) mass spectrometry can be used to study the fragmentation patterns of volatile derivatives of the compound. Based on studies of similar chlorinated phenylpropenoates, the fragmentation of this compound is expected to involve characteristic losses. nih.gov
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| [M - COOH]⁺ | -COOH (45 Da) | [C₈H₈ClS]⁺ |
| [M - CH₂COOH]⁺ | -CH₂COOH (59 Da) | [C₇H₆ClS]⁺ |
| [C₆H₄ClS]⁺ | -C₃H₅O₂ (propanoic acid moiety) | Chlorothiophenol radical cation |
| [C₆H₄Cl]⁺ | -C₃H₅O₂S (sulfanylpropanoic acid moiety) | Chlorophenyl cation |
By combining these advanced analytical techniques, researchers can gain a deep and comprehensive understanding of the chemical and biological properties of this compound, which is essential for its further development and application.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used QM approach that can elucidate the distribution of electrons and predict various molecular properties. niscpr.res.inresearchgate.netnih.govacs.org For 3-[(3-Chlorophenyl)sulfanyl]propanoic acid, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can determine its optimized molecular geometry, including bond lengths and angles. nih.govacs.org
Key electronic descriptors derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. niscpr.res.inresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, QM calculations can produce a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.netnih.govacs.org Other calculated properties, such as dipole moment, polarizability, and various thermodynamic parameters, provide a comprehensive picture of the molecule's electronic character and stability. niscpr.res.innih.govacs.org
Conformation Analysis and Conformational Landscapes
The biological function and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformation analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. By calculating the potential energy associated with these rotations, a conformational landscape, or potential energy surface (PES), can be generated.
This analysis identifies low-energy, stable conformers as well as the energy barriers for transitioning between them. Such studies are crucial for understanding how the molecule might orient itself to interact with a biological target. For instance, conformational analysis of similar bioactive molecules has been used to identify the most energetically favorable shapes for receptor binding. acs.org The results can reveal intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.
Table 2: Hypothetical Torsional Angle Scan for a Key Dihedral in this compound
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.0 | Gauche (Energy Minimum) |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.5 | Anti (Energy Minimum) |
| 240 | 4.8 | Eclipsed (High Energy) |
Predictive Modeling of Molecular Interactions
To understand how this compound might interact with biological macromolecules, such as proteins, predictive modeling techniques like molecular docking and molecular dynamics (MD) simulations are employed.
Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. niscpr.res.in This technique involves placing the ligand (the small molecule) into the binding site of a receptor and scoring the different poses based on factors like electrostatic and van der Waals interactions. researchgate.net For a compound containing a chlorophenyl group, docking studies can reveal specific interactions, such as hydrophobic interactions or halogen bonding, with amino acid residues in the binding pocket. tandfonline.commdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time. After docking, an MD simulation can be run to assess the stability of the predicted ligand-receptor complex. tandfonline.commdpi.com By simulating the movements of all atoms over a period of nanoseconds, MD can confirm whether the key binding interactions are maintained, providing a more accurate estimation of binding affinity and the stability of the complex. tandfonline.commdpi.com
Table 3: Sample Output from a Hypothetical Molecular Docking Study
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. |
| Interacting Residues | TYR 84, PHE 210, ARG 120 | Amino acids in the protein's active site that form key contacts with the ligand. |
| Types of Interactions | Hydrogen Bond, Hydrophobic, Pi-Cation | Specific non-covalent forces stabilizing the ligand-receptor complex. |
| RMSD | 1.2 Å | Root-mean-square deviation from a reference pose, indicating binding stability. |
Cheminformatics and Data Mining for Structure-Function Relationships
Cheminformatics and data mining techniques are used to analyze large datasets of chemical compounds to derive structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR). These models correlate variations in the chemical structure of a series of compounds with changes in their biological activity.
For a molecule like this compound, a QSAR study would typically involve a dataset of analogous compounds with known activities. acs.org Molecular descriptors—numerical values representing topological, electronic, or steric properties—are calculated for each molecule. Statistical methods are then used to build a mathematical model that predicts the activity of new, untested compounds. Such models can guide the design of more potent or selective analogues by identifying which molecular features are most important for the desired function. While no specific QSAR studies for this compound are reported, the methodology is standard for classes of compounds like thiopropanoic acid analogues. google.com
Table 4: Example of a Simple Dataset for a QSAR Model
| Compound Analogue | LogP (Descriptor) | Molecular Weight (Descriptor) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Analogue 1 (R=H) | 2.1 | 182.5 | 15.2 |
| Analogue 2 (R=Cl) | 2.8 | 216.7 | 7.8 |
| Analogue 3 (R=F) | 2.3 | 200.6 | 12.1 |
Future Research Horizons for this compound: A Landscape of Untapped Potential
While the chemical entity this compound is documented in chemical databases, a thorough review of publicly available scientific literature reveals a notable absence of dedicated research into its biological activities and potential applications. The trajectory of its future exploration, therefore, lies in foundational, discovery-oriented research. This article outlines prospective avenues for investigation, structured around key areas of modern chemical and biomedical science.
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